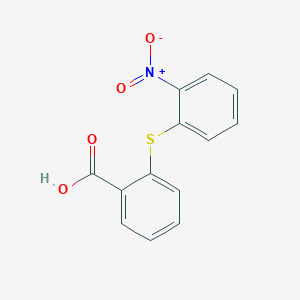

2-((2-Nitrophenyl)thio)benzoic acid

Overview

Description

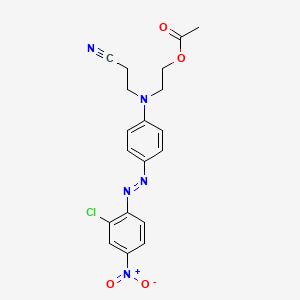

2-((2-Nitrophenyl)thio)benzoic acid is a chemical compound with the molecular formula C13H9NO4S. It has an average mass of 275.280 Da and a monoisotopic mass of 275.025238 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid group attached to a 2-nitrophenyl group via a sulfur atom . The compound has a complex structure with multiple rotating bonds, hydrogen bond acceptors, and hydrogen bond donors .Physical and Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 424.0±30.0 °C at 760 mmHg, and a flash point of 210.2±24.6 °C . It also has a polar surface area of 108 Å2 and a molar volume of 186.6±5.0 cm3 .Scientific Research Applications

Luminescence Sensitization

Thiophenyl-derivatized nitrobenzoic acid ligands, akin to 2-((2-Nitrophenyl)thio)benzoic acid, have been investigated for their ability to sensitize the luminescence of europium (Eu(III)) and terbium (Tb(III)). These studies involve solution and solid-state species characterized by luminescence spectroscopy and X-ray crystallography, revealing their potential in enhancing the luminescence efficiency of lanthanide ions. Such properties are significant for applications in luminescent materials and optical devices (Viswanathan & Bettencourt-Dias, 2006).

Nitration and Substitution Reactions

Research on benzo[b]thiophen derivatives, including nitration of benzo[b]thiophen-3-carboxylic acid, highlights the reactivity of such compounds under various conditions. These studies provide insights into the synthesis of novel compounds with potential applications in drug development and chemical synthesis (Brown et al., 1969). Similarly, the nitration of benzo[b]thiophen-2-carboxylic acid and its derivatives demonstrates the formation of diverse nitro-products, further expanding the chemical versatility of these compounds (Cooper & Scrowston, 1971).

Transition-Metal-Free Annulation

The annulation reactions involving benzo[b]thiophen derivatives and nitrobenzene derivatives, leading to the synthesis of benzothieno[2,3-b]quinolines, represent a transition-metal-free approach for constructing complex heterocyclic structures. This method opens avenues for the synthesis of pharmaceuticals and organic materials (Nowacki & Wojciechowski, 2017).

Halogen Bond Studies

Investigations into the crystal structures of molecular salts/cocrystals of nitrobenzoic acid derivatives, including halogen bond interactions, contribute to the understanding of molecular assembly and design principles in crystal engineering. Such studies are crucial for designing new materials with tailored properties (Oruganti et al., 2017).

Catalytic Applications

Compounds structurally related to this compound have been used in the synthesis of metal-organic frameworks (MOFs) embedded with silver nanoparticles (Ag NPs) for the catalytic reduction of nitrophenols. This application demonstrates the potential of these compounds in environmental remediation and catalysis (Wu et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-(2-nitrophenyl)sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4S/c15-13(16)9-5-1-3-7-11(9)19-12-8-4-2-6-10(12)14(17)18/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUOKPGGNWNCXQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)SC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00327466 | |

| Record name | NSC658183 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19806-43-0 | |

| Record name | NSC658183 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1584385.png)

![3',6'-Dihydroxy-2',4',5',7'-tetraiodo-5-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B1584399.png)

![(1S,2R,6R,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane](/img/structure/B1584403.png)